molecular formula C16H16N6O B2462610 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2034308-98-8

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2462610
CAS No.: 2034308-98-8
M. Wt: 308.345
InChI Key: DGCUDWKHGCVJEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the formation of the 1,2,4-triazole ring. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromaticity of the phenyl and triazole rings, the hybridization of the nitrogen atoms, and the conformation of the tetrahydroimidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electron-donating or -withdrawing nature of the substituents on the phenyl ring, the basicity of the nitrogen atoms, and the steric hindrance around the reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure, the presence of polar or nonpolar groups, and the strength of the intermolecular forces .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A notable application of related compounds involves the synthesis and evaluation of novel pyrazolopyrimidines derivatives. These compounds have been tested for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, the optimization of phenyl-substituted benzimidazole carboxamide derivatives has led to the identification of highly potent and efficacious inhibitors for poly(ADP-ribose) polymerase, showcasing therapeutic potential in cancer treatment (Penning et al., 2010).

Antimicrobial and Antiprotozoal Effects

Research has also explored the antimicrobial and antiprotozoal effects of similar compounds. For instance, studies have shown the trypanocidal activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts against parasitic diseases, highlighting the potential for therapeutic applications in addressing neglected tropical diseases (Sundberg et al., 1990).

Antitumor Properties

The synthesis and evaluation of imidazotetrazines reveal the antitumor capabilities of these compounds, providing insights into novel broad-spectrum antitumor agents. Such compounds have shown curative activity against specific leukemia models, suggesting their use as prodrug modifications for cancer therapy (Stevens et al., 1984).

Antiallergic Potential

The development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has been investigated for their antiallergic activity. These compounds were found to be significantly potent in the rat passive cutaneous anaphylaxis assay, revealing their potential as clinically useful antiallergic agents (Honma et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing .

Future Directions

The future research directions for this compound could include further optimization of its synthesis, exploration of its biological activity, and investigation of its potential applications in medicine or other fields .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(15-17-10-18-21-15)20-12-6-2-1-5-11(12)13-9-22-8-4-3-7-14(22)19-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUDWKHGCVJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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